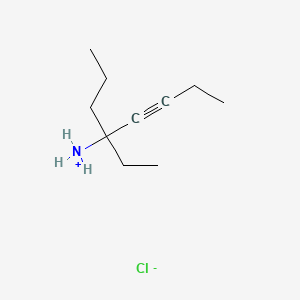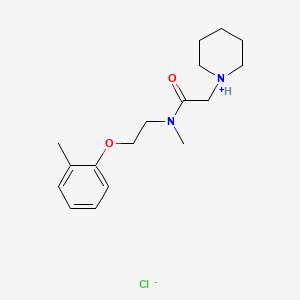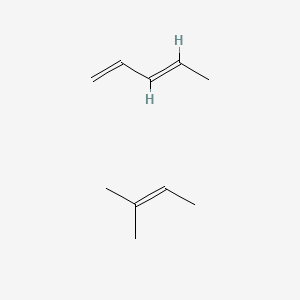
2-methylbut-2-ene;(3E)-penta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylbut-2-ene: and (3E)-penta-1,3-diene are organic compounds belonging to the class of alkenes2-methylbut-2-ene is an alkene hydrocarbon with the molecular formula C5H10 . (3E)-penta-1,3-diene is a conjugated diene with the molecular formula C5H8. Both compounds are of interest in various chemical reactions and industrial applications.
Méthodes De Préparation
2-methylbut-2-ene: can be synthesized through several methods. One common method involves the dehydration of 2-methylbutan-2-ol using acid catalysts such as phosphoric acid . The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the alkene. Industrially, 2-methylbut-2-ene is produced through deep catalytic cracking of vacuum gas oil, which yields a mixture of isoamylenes .
(3E)-penta-1,3-diene: can be prepared through the dehydrohalogenation of 1,4-dichloropentane using a strong base such as potassium tert-butoxide. The reaction conditions typically involve heating the mixture to promote the elimination of hydrogen chloride and formation of the conjugated diene.
Analyse Des Réactions Chimiques
2-methylbut-2-ene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of 2-methylbut-2-ene yields 2-methylbutane.
Substitution: It can undergo electrophilic addition reactions with halogens or hydrogen halides to form halogenated products.
(3E)-penta-1,3-diene: also participates in several reactions:
Diels-Alder Reaction: It can react with dienophiles to form cyclohexene derivatives.
Polymerization: It can undergo polymerization to form polyenes.
Oxidation: Similar to 2-methylbut-2-ene, it can be oxidized to form various oxygenated products.
Applications De Recherche Scientifique
2-methylbut-2-ene: is used in scientific research for:
Free Radical Scavenging: It is used to scavenge free radicals in organic solvents like trichloromethane and dichloromethane.
Synthetic Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
(3E)-penta-1,3-diene: has applications in:
Polymer Chemistry: It is used as a monomer in the production of polymers and copolymers.
Organic Synthesis: It serves as a starting material for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action for 2-methylbut-2-ene involves its ability to act as a free radical scavenger. It reacts with free radicals to form more stable products, thereby preventing radical-induced damage in chemical systems .
(3E)-penta-1,3-diene: exerts its effects through its conjugated diene system, which allows it to participate in Diels-Alder reactions and other cycloaddition reactions. The conjugation stabilizes the transition state and facilitates the formation of cyclic products.
Comparaison Avec Des Composés Similaires
2-methylbut-2-ene: can be compared with other alkenes such as 2-methyl-1-butene and 3-methyl-1-butene. These compounds share similar reactivity patterns but differ in their structural isomerism, which affects their physical properties and reactivity.
(3E)-penta-1,3-diene: can be compared with other conjugated dienes such as 1,3-butadiene and 2,4-hexadiene. The unique feature of (3E)-penta-1,3-diene is its specific arrangement of double bonds, which influences its reactivity in cycloaddition reactions.
Conclusion
Both 2-methylbut-2-ene and (3E)-penta-1,3-diene are valuable compounds in organic chemistry with diverse applications in synthesis, polymer chemistry, and free radical scavenging. Their unique structures and reactivity make them important tools for researchers and industrial chemists alike.
Propriétés
Numéro CAS |
26813-14-9 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
2-methylbut-2-ene;(3E)-penta-1,3-diene |
InChI |
InChI=1S/C5H10.C5H8/c1-4-5(2)3;1-3-5-4-2/h4H,1-3H3;3-5H,1H2,2H3/b;5-4+ |
Clé InChI |
KLAJKQCMOYCTDK-RCKHEGBHSA-N |
SMILES isomérique |
C/C=C/C=C.CC=C(C)C |
SMILES canonique |
CC=CC=C.CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)

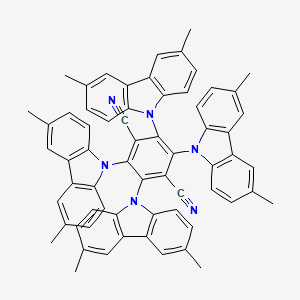
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
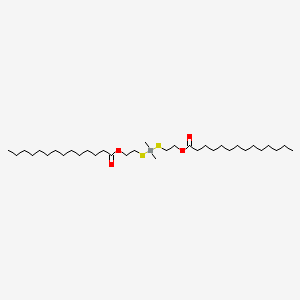
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
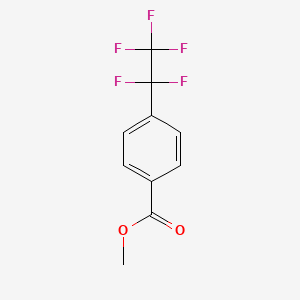


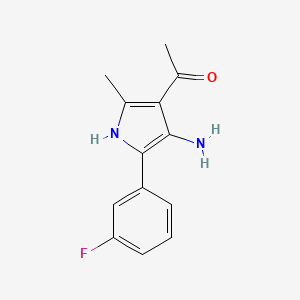
![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)

